4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various strategies, including cyclocondensation reactions, Schiff base reactions, and reactions with different organic reactants. For instance, novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles have been synthesized via cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes (Hranjec, Pavlović, & Karminski-Zamola, 2012). Additionally, other research has focused on synthesizing 3-(Benzimidazol-2-yl-amino)-1-(4-bromophenyl)-2-thioxopyrimidin-4,6-dione analogues showcasing various antimicrobial activities (Goudgaon & Basha, 2011).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied using techniques such as X-ray diffraction, NMR, IR, and UV/Vis spectroscopy. For example, the molecular and crystal structure of a specific triazino[1,2-a]benzimidazole compound was determined, confirming its tautomeric form in the solid state (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including cycloaddition, condensation, and substitution reactions, to form a wide array of compounds with potential biological activities. For instance, the synthesis of 3-(Benzimidazol-2-yl-amino)-1-(4-bromophenyl)-2-thioxopyrimidin-4,6-dione and its analogues involves cyclization and reaction with aryl aldehydes (Goudgaon & Basha, 2011).
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Applications
One of the prominent applications of benzimidazole derivatives is their interaction with DNA, especially noted with Hoechst 33258, a well-known minor groove binder. This interaction is crucial for fluorescent DNA staining, allowing for the analysis of nuclear DNA content and chromosome structure in cell biology research. Additionally, derivatives of benzimidazole are explored for their radioprotective and topoisomerase inhibiting activities, offering a starting point for drug design aimed at understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Pharmacological Activities
Benzimidazole derivatives exhibit a wide spectrum of pharmacological properties, underpinning their importance in developing therapeutic compounds. These compounds have shown significant antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities. The structural diversity of benzimidazole derivatives enables the synthesis of pharmacologically active compounds, making it a critical scaffold in medicinal chemistry for new therapeutic agents (Babbar, Swikriti, & Arora, 2020).
Anticancer Potential
Benzimidazole derivatives also play a significant role in anticancer research. They exhibit anticancer properties through various mechanisms, including intercalation, acting as alkylating agents, topoisomerase inhibitors, DHFR enzyme inhibitors, and tubulin inhibitors. The versatility of benzimidazole in drug design for anticancer applications is highlighted by its structural similarity to the naturally occurring nitrogenous base purine, making it an active area of research for novel anticancer agents (Akhtar et al., 2019).
Benzimidazole in Drug Design
The role of benzimidazole derivatives in drug design extends beyond cancer treatment. Their structural motif is conducive to developing molecules for various diseases, such as bacterial and fungal infections. The recent literature emphasizes the design of new benzimidazole derivatives as potential anticancer agents, providing insights into future drug development strategies based on their structure-activity relationship (Salahuddin et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[4-bromo-6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3N2O/c12-7-4-6(11(13,14)15)5-8-10(7)17-9(16-8)2-1-3-18/h4-5,18H,1-3H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIDMDLISUPTFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)CCCO)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371292 |
Source
|
Record name | 3-[4-Bromo-6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175135-16-7 |
Source
|
Record name | 7-Bromo-5-(trifluoromethyl)-1H-benzimidazole-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-Bromo-6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.